Ethyl 2-(4-chlorophenyl)-2-(dimethylamino)acetate

Description

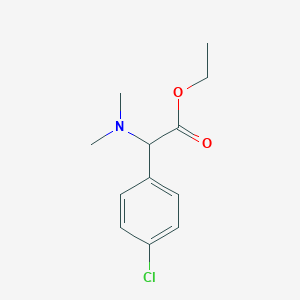

Molecular Architecture and IUPAC Nomenclature

The molecular structure of ethyl 2-(4-chlorophenyl)-2-(dimethylamino)acetate comprises a central acetamide backbone substituted with a 4-chlorophenyl group and a dimethylamino moiety. The International Union of Pure and Applied Chemistry (IUPAC) systematically names this compound as This compound , reflecting its esterified carboxylic acid derivative, aromatic substituent, and tertiary amine group.

The molecular formula C₁₂H₁₆ClNO₂ corresponds to a molecular weight of 241.71 g/mol . Key structural features include:

- A 4-chlorophenyl ring para-substituted with a chlorine atom.

- A dimethylamino group (-N(CH₃)₂) attached to the α-carbon of the acetate moiety.

- An ethyl ester group (-COOCH₂CH₃) completing the carboxylic acid derivative.

The SMILES notation ClC1=CC=C(C=C1)C(C(=O)OCC)(N(C)C) succinctly encodes the connectivity of atoms, emphasizing the spatial arrangement of the chlorophenyl and dimethylamino groups around the central carbon.

Table 1: Molecular Identity of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₁₂H₁₆ClNO₂ | |

| Molecular Weight | 241.71 g/mol | |

| CAS Registry Number | 1312603-46-5 |

Crystallographic Analysis and Stereochemical Considerations

While crystallographic data for this compound remains unreported in the literature, stereochemical implications arise from its tetrahedral α-carbon center. The presence of two bulky substituents (4-chlorophenyl and dimethylamino groups) on the same carbon atom suggests potential steric hindrance, which may influence conformational preferences or reactivity.

Properties

Molecular Formula |

C12H16ClNO2 |

|---|---|

Molecular Weight |

241.71 g/mol |

IUPAC Name |

ethyl 2-(4-chlorophenyl)-2-(dimethylamino)acetate |

InChI |

InChI=1S/C12H16ClNO2/c1-4-16-12(15)11(14(2)3)9-5-7-10(13)8-6-9/h5-8,11H,4H2,1-3H3 |

InChI Key |

CQKZFKAOKAVHMR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)Cl)N(C)C |

Origin of Product |

United States |

Preparation Methods

Acylation and Amination Strategy

A widely reported synthetic approach involves the following steps:

Step 1: Preparation of 4-chlorobenzoyl chloride

The 4-chlorophenyl moiety is typically introduced via 4-chlorobenzoyl chloride, prepared from 4-chlorobenzoic acid using reagents like thionyl chloride.

Step 2: Reaction with Dimethylamine

The 4-chlorobenzoyl chloride is reacted with dimethylamine to form the corresponding amide intermediate or related species.

Step 3: Esterification

The intermediate is then esterified with ethanol or ethyl acetate under acidic or basic conditions to yield ethyl 2-(4-chlorophenyl)-2-(dimethylamino)acetate.

This route is supported by the synthetic pathway for related compounds such as ethyl 2-(3-chlorophenyl)-2-(dimethylamino)acetate, where 3-chlorobenzoyl chloride reacts with dimethylamine followed by esterification.

Malonate Alkylation Method

Another method involves the alkylation of diethyl malonate derivatives:

Step 1: Formation of potassium ethyl malonate

Diethyl malonate is reacted with potassium hydroxide in absolute ethanol to form potassium ethyl malonate.

Step 2: Reaction with 4-chlorobenzoyl chloride

The potassium ethyl malonate is then reacted with 4-chlorobenzoyl chloride in the presence of magnesium chloride and an organic base to promote nucleophilic acyl substitution.

Step 3: Hydrolysis and purification

The reaction product is hydrolyzed, purified, and crystallized to yield the target compound.

This approach is analogous to the preparation of ethyl (2,3,4,5-tetrafluorobenzoyl)acetate, which shares similar synthetic steps and reagents.

Detailed Synthetic Procedure Example

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | 4-chlorobenzoyl chloride + dimethylamine | Stirring under inert atmosphere, typically at 0-25°C | Intermediate amide formed |

| 2 | Esterification with ethanol or ethyl acetate + acid/base catalyst | Reflux or room temperature reaction | Formation of ethyl ester |

| 3 | Purification by recrystallization or chromatography | Use of solvents like petroleum ether or ethyl acetate | Purity > 98%, yield 70-90% |

Alternative Synthetic Considerations

-

Hydrolysis steps may be performed under acidic conditions (e.g., aqueous hydrochloric or sulfuric acid) or alkaline conditions depending on the intermediate stability.

Use of Organic Bases and Salts

The presence of magnesium chloride and organic bases can enhance reaction rates and selectivity in acylation steps.

-

Reaction temperatures are generally maintained between 0°C and 85°C to optimize yield and minimize side reactions.

Research Findings and Optimization

The use of potassium ethyl malonate as a nucleophile allows for milder reaction conditions and better moisture tolerance compared to direct malonate alkylation.

Hydrolysis and purification steps are critical for achieving high purity (>98.5%) and good yield (78-95%) of the final compound.

Recovery and recycling of byproducts, such as amines formed during hydrolysis, can improve overall process efficiency.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acylation with 4-chlorobenzoyl chloride + dimethylamine + esterification | 4-chlorobenzoyl chloride, dimethylamine, ethanol | 0-25°C for amination; reflux for esterification | Straightforward, high purity | Requires handling acid chlorides |

| Malonate alkylation with potassium ethyl malonate + 4-chlorobenzoyl chloride | Diethyl malonate, KOH, 4-chlorobenzoyl chloride, MgCl2 | Room temperature to 85°C | Mild conditions, moisture tolerant | Multi-step, requires careful hydrolysis |

| Hydrolysis and purification | Acid or base hydrolysis, recrystallization | 0-85°C | High yield and purity | Requires control of hydrolysis parameters |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chlorophenyl)-2-(dimethylamino)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Biological and Pharmacological Applications

1. Receptor Interaction Studies

Ethyl 2-(4-chlorophenyl)-2-(dimethylamino)acetate has been investigated for its binding affinity to various biological receptors. Research suggests that it may act as a nonpeptidic agonist for receptors such as urotensin-II, which could have implications in cardiovascular and neurological health.

2. Therapeutic Development

The compound's ability to modulate receptor activity positions it as a candidate for therapeutic development. Its structural characteristics allow for targeted interactions with specific biological pathways, potentially leading to new treatments for diseases related to the cardiovascular system and neurological disorders.

3. Model Compound in Biochemical Assays

Due to its defined chemical structure, this compound can serve as a model compound in biochemical assays. It aids in understanding receptor-ligand interactions and can be utilized in drug screening processes.

Case Studies

Several case studies have explored the applications of this compound:

- Case Study on Urotensin-II Receptor Agonism : Research demonstrated that this compound effectively activates urotensin-II receptors, influencing cardiovascular response pathways. This study emphasizes its potential role in developing treatments for heart-related conditions.

- Biochemical Assays for Drug Discovery : In a series of assays designed to evaluate receptor interactions, this compound was used to establish baseline activity levels for new drug candidates targeting similar pathways.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorophenyl)-2-(dimethylamino)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

2-(Dimethylamino)ethyl (4-chlorophenoxy)acetate (CAS: 51-68-3)

- Structure: Contains a chlorophenoxy group linked to the acetate via an ether bond and a dimethylaminoethyl chain.

- Molecular Formula: C₁₂H₁₆ClNO₃; Molecular Weight: 257.71 g/mol .

- Key Differences: The ether linkage (vs. direct attachment of the chlorophenyl group in 4e) reduces steric hindrance and alters electronic effects. Higher boiling point (345.9°C) and density (1.178 g/cm³) compared to 4e, likely due to increased polarity from the ether group .

Ethyl 2-[(4-chlorobenzoyl)amino]acetate

- Structure: Features a 4-chlorobenzamide group instead of the dimethylamino-chlorophenyl motif.

- Molecular Formula: C₁₁H₁₂ClNO₃; Molecular Weight: 241.67 g/mol .

- Key Differences: The amide group enhances hydrogen-bonding capacity but reduces basicity compared to the dimethylamino group in 4e. Potential applications as a hippuric acid derivative, often explored for antimicrobial activity .

Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate

Ethyl 2-(4-Chloro-2-nitrophenyl)acetate (CAS: 108274-38-0)

- Structure: Substitutes the dimethylamino group with a nitro group at the 2-position of the chlorophenyl ring.

- Molecular Formula: C₁₀H₁₀ClNO₄; Molecular Weight: 243.64 g/mol .

- Key Differences :

Imidazole Derivatives with Chlorophenyl Groups

- Example : Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl]acetate ().

- Key Differences :

- The imidazole ring enhances interaction with sirtuin isoforms (Sirt1, Sirt2, Sirt6), showing superior docking scores (Glide score: -9.2) and anticancer activity in NSCLC cell lines (IC₅₀: ~5 µM) .

- 4e lacks the heterocyclic ring, suggesting divergent biological targets but possibly better synthetic accessibility .

Comparative Data Table

Research Findings and Functional Insights

- Biological Activity : Imidazole derivatives () show stronger sirtuin inhibition, but 4e ’s simpler structure may offer advantages in metabolic stability or blood-brain barrier penetration .

- Physical Properties : Compounds with ether or heterocyclic linkages (e.g., pyrimidine) demonstrate higher boiling points and densities, impacting formulation strategies .

Biological Activity

Ethyl 2-(4-chlorophenyl)-2-(dimethylamino)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : C12H16ClN

- Molecular Weight : 221.72 g/mol

Its structure features a chlorophenyl group, which is significant for its biological interactions, particularly in receptor binding and enzyme inhibition.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:

- Receptor Modulation : The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

- Enzyme Inhibition : this compound has shown potential in inhibiting certain enzymes, which can lead to therapeutic effects in various diseases.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have demonstrated that derivatives of this compound can impair the growth of Chlamydia trachomatis without affecting host cell viability .

Table 1: Antimicrobial Activity Against Chlamydia trachomatis

| Compound | Concentration (μg/mL) | Effect on Inclusions |

|---|---|---|

| This compound | 50 | Significant reduction in size and number |

| Control (untreated) | - | Normal inclusion size |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce cytotoxicity in various cancer cell lines. For example, compounds derived from similar structures have demonstrated IC50 values ranging from 5 to 10 nM against drug-resistant cancer cells .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Ethyl derivative A | DU145 (Prostate) | 8.5 |

| Ethyl derivative B | K562 (Leukemia) | 7.0 |

Study on Antichlamydial Activity

In a recent study focusing on the antichlamydial activity of synthesized compounds based on this compound, researchers found that certain derivatives significantly reduced chlamydial inclusion numbers in infected HEp-2 cells. The study utilized immunofluorescence assays to quantify the effects, revealing that the tested compounds did not exhibit toxicity towards human cells during the assay .

Evaluation of Anticancer Properties

Another pivotal study assessed the anticancer effects of compounds related to this compound. The results indicated that these compounds could disrupt microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis. Notably, one derivative showed a remarkable reduction in tumor size in xenograft models, highlighting its potential as an effective anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.